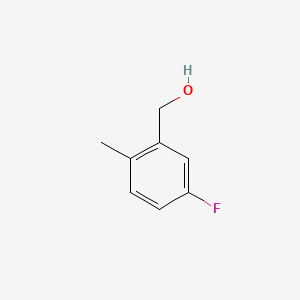

5-Fluoro-2-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCPHVQJFWNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379117 | |

| Record name | 5-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22062-54-0 | |

| Record name | 5-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22062-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Fluoro-2-methylbenzyl alcohol, a key intermediate in the development of various pharmaceuticals. This document details established methodologies, provides experimental protocols, and presents quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a fluorinated aromatic alcohol that serves as a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide explores the two most common and effective methods for its preparation: the reduction of 5-fluoro-2-methylbenzaldehyde and the Grignard reaction of a suitable organomagnesium reagent with formaldehyde.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory equipment. The two principal pathways are summarized below.

Caption: Overview of the primary synthetic routes to this compound.

Route 1: Reduction of 5-Fluoro-2-methylbenzaldehyde

The reduction of the aldehyde functional group in 5-fluoro-2-methylbenzaldehyde to a primary alcohol is a straightforward and high-yielding approach. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is based on established procedures for the reduction of aromatic aldehydes.

Materials:

-

5-Fluoro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylbenzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methylbenzaldehyde | N/A |

| Reducing Agent | Sodium Borohydride | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 1-2 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | 77-90% (based on analogous reductions) | [1] |

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with formaldehyde to yield the desired primary alcohol.

Experimental Workflow

Caption: Experimental workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from a procedure for the synthesis of a similar substituted benzyl alcohol.

Materials:

-

4-Fluoro-1-bromo-2-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of 4-fluoro-1-bromo-2-methylbenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the flask.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution via a cannula. Alternatively, a solution of formaldehyde in THF can be prepared and added dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-1-bromo-2-methylbenzene | [2] |

| Reagents | Magnesium, Formaldehyde | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Time | Formation: ~2 hours; Reaction: 2-3 hours | [2] |

| Reaction Temperature | Reflux for formation; 0 °C to RT for reaction | [2] |

| Typical Yield | ~60% (based on analogous reactions) | [2] |

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, δ) | Expected peaks: Ar-H (multiplet), -CH₂- (singlet), -OH (broad singlet), -CH₃ (singlet) |

| ¹³C NMR (CDCl₃, δ) | Expected peaks: Aromatic carbons (some showing C-F coupling), -CH₂OH, -CH₃ |

| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1500-1600 (C=C aromatic), ~1200 (C-F stretch), ~1050 (C-O stretch) |

| Mass Spec (m/z) | Expected molecular ion peak at 140.16 |

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Safety Considerations

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

-

Lithium aluminum hydride is highly reactive and pyrophoric. It reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions.

-

Diethyl ether and THF are highly flammable solvents.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This guide has outlined two reliable and effective methods for the synthesis of this compound. The reduction of the corresponding aldehyde offers a simpler and potentially higher-yielding route, provided the starting material is readily available. The Grignard reaction provides a versatile alternative, particularly when building the molecule from a simpler aromatic precursor. The choice of synthetic route will ultimately depend on the specific needs and resources of the research or development team. The provided protocols and data should serve as a valuable resource for the successful synthesis and characterization of this important pharmaceutical intermediate.

References

Spectroscopic Profile of 5-Fluoro-2-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methylbenzyl alcohol, a key building block in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated prediction software to provide a reliable spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | dd | ~8.5, ~5.5 | H-3 |

| ~7.00 | dd | ~8.5, ~2.5 | H-6 |

| ~6.90 | td | ~8.5, ~2.5 | H-4 |

| ~4.60 | s | - | -CH₂- |

| ~2.30 | s | - | -CH₃ |

| ~1.80 | t (broad) | ~6.0 | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~161.5 (d, ¹JCF ≈ 245 Hz) | C-5 |

| ~139.0 (d, ³JCF ≈ 3 Hz) | C-1 |

| ~131.0 (d, ⁴JCF ≈ 3 Hz) | C-3 |

| ~125.0 (d, ²JCF ≈ 21 Hz) | C-2 |

| ~115.0 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~114.0 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~63.0 | -CH₂- |

| ~18.0 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490 | Medium to Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-F stretch |

| ~1020 | Strong | C-O stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 80 | [M - OH]⁺ |

| 111 | 40 | [M - CH₂OH]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

¹H NMR Spectroscopy:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: CDCl₃ at 77.16 ppm.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a small amount of this compound on a clean, dry agate mortar.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Grind the sample to a fine powder.

-

Alternatively, for a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where the solid is placed directly on the ATR crystal.

Data Acquisition (FT-IR):

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

Ionization:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Data Acquisition: The instrument will scan the specified mass range and record the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

5-Fluoro-2-methylbenzyl Alcohol: A Technical Guide to its Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug discovery. The presence of both a fluorine atom and a methyl group on the aromatic ring influences its reactivity and imparts unique properties to molecules derived from it. This technical guide provides an in-depth analysis of the core reactivity of this compound, including its synthesis and key transformations such as oxidation and etherification. The information presented herein is intended to serve as a comprehensive resource for researchers utilizing this compound in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.15 g/mol | |

| Appearance | Solid | |

| InChI Key | WEXCPHVQJFWNFM-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(F)cc1CO | |

| Storage Class | 11 - Combustible Solids |

Reactivity Analysis and Key Transformations

The reactivity of this compound is primarily centered around the hydroxyl group and the benzylic position. The fluorine substituent, being electron-withdrawing, and the methyl group, being electron-donating, modulate the electron density of the aromatic ring and influence the reactivity of the benzylic position.

Synthesis of this compound

The synthesis of this compound typically proceeds via the reduction of the corresponding aldehyde, 5-fluoro-2-methylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.

Representative Experimental Protocol: Reduction of 5-Fluoro-2-methylbenzaldehyde

This protocol is a general procedure based on the reduction of substituted benzaldehydes and may require optimization for this specific substrate.[1][2]

Materials:

-

5-Fluoro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.

Oxidation to 5-Fluoro-2-methylbenzaldehyde

The oxidation of this compound to its corresponding aldehyde is a crucial transformation, providing a key intermediate for various subsequent reactions. A range of oxidizing agents can be employed, with a focus on mild and selective methods to prevent over-oxidation to the carboxylic acid.[3][4][5][6][7]

Representative Experimental Protocol: Oxidation of this compound

This protocol is a general procedure based on the oxidation of benzyl alcohols and may require optimization.[3][6]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Silica gel

-

Diethyl ether

Procedure (using PCC):

-

To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 5-fluoro-2-methylbenzaldehyde.

-

Purify the product by column chromatography on silica gel.

Etherification Reactions

The hydroxyl group of this compound can be readily converted to an ether, a common strategy for introducing a protecting group or for synthesizing molecules with specific functionalities. The Williamson ether synthesis is a classic and widely used method for this purpose.[8][9][10][11][12]

Representative Experimental Protocol: Williamson Ether Synthesis

This is a generalized protocol for the synthesis of benzyl ethers and may need to be adapted for the specific substrate.[8][10]

Materials:

-

This compound

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

An alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the reaction is complete.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting ether by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated organic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a precursor to more complex molecules with potential biological activity. For instance, its oxidized form, 5-fluoro-2-methylbenzaldehyde, can be a crucial starting material for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds. The corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, has been utilized in the synthesis of HIV-1 integrase inhibitors and antiproliferative agents.[13]

Summary of Reactivity

The table below summarizes the key transformations of this compound discussed in this guide.

| Starting Material | Reaction | Reagents/Catalysts (Examples) | Product |

| 5-Fluoro-2-methylbenzaldehyde | Reduction | NaBH₄, LiAlH₄ | This compound |

| This compound | Oxidation | PCC, DMP, MnO₂, TEMPO | 5-Fluoro-2-methylbenzaldehyde |

| This compound | Etherification | NaH, Alkyl Halide (Williamson) | 5-Fluoro-2-methylbenzyl ether |

Visualizing Chemical Transformations and Workflows

To better illustrate the relationships between the discussed reactions and a typical experimental process, the following diagrams are provided.

Caption: Key chemical transformations of this compound.

Caption: Generalized workflow for the oxidation of this compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities. Its reactivity, characterized by the transformations of its primary alcohol functionality, allows for the introduction of diverse structural motifs. This guide has provided an overview of its synthesis, key reactions, and representative experimental protocols. While the provided procedures are based on established chemical principles and analogous transformations, researchers are encouraged to optimize these methods for their specific applications. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. lakeland.edu [lakeland.edu]

- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 7. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

Conformational Analysis of 5-Fluoro-2-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 5-Fluoro-2-methylbenzyl alcohol. The conformation of a molecule, or its three-dimensional shape, is critical in drug design and development as it dictates how a molecule interacts with biological targets. For flexible molecules like substituted benzyl alcohols, understanding the preferred conformations and the energy barriers between them is paramount for predicting efficacy, metabolism, and potential off-target effects.

The presence of both a methyl group ortho to the hydroxymethyl substituent and a fluorine atom at the meta position introduces a unique combination of steric and electronic effects that govern the molecule's conformational landscape. This guide outlines the key theoretical and experimental approaches to characterizing these conformations, drawing upon established methodologies for similar fluorinated benzyl alcohol derivatives.[1][2][3]

Predicted Conformational Landscape

The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(ipso)-C(α) bond and the C(α)-O bond. These rotations are described by the dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H), respectively.

Based on studies of related benzyl alcohols, the hydroxymethyl group is expected to adopt a staggered conformation relative to the phenyl ring to minimize steric repulsion.[2] The primary conformers are typically described as gauche or anti based on the orientation of the O-H bond. In the case of this compound, the key conformers arise from the interplay between the hydroxyl group, the ortho-methyl group, and the meta-fluoro substituent.

The following conformers are predicted to be the most relevant:

-

Gauche (g) Conformations: The hydroxyl hydrogen is oriented towards one of the faces of the phenyl ring. These can be further classified based on the hydroxyl group's proximity to the ortho-methyl substituent.

-

Anti (a) or Perpendicular Conformation: The Cα-O bond is perpendicular to the plane of the aromatic ring, which often represents a transition state or a low-energy barrier between gauche conformers.[2][4][5]

Intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl proton and the fluorine atom or the π-system of the ring, as well as steric hindrance from the ortho-methyl group, will significantly influence the relative stability of these conformers.

Experimental and Computational Workflow

A combined experimental and theoretical approach is the most robust strategy for a thorough conformational analysis. Infrared (IR) spectroscopy in a dilute solution can identify different conformers present at equilibrium, while computational modeling provides detailed energetic and geometric information.

Caption: Workflow for the conformational analysis of this compound.

Key Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying different conformers of alcohols in dilute solutions. The stretching frequency of the hydroxyl (O-H) group is highly sensitive to its local environment, including intramolecular hydrogen bonding. Different conformers will thus exhibit distinct ν(OH) absorption bands.

Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at concentrations ranging from 0.001 to 0.005 M. The low concentration is crucial to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Record the FTIR spectra of the solutions at room temperature (25 °C) using a high-resolution FTIR spectrometer. A quartz cell with a path length of 1 cm is typically used.

-

Spectral Range: Focus on the ν(OH) stretching region, typically between 3500 and 3700 cm⁻¹.

-

Data Analysis: The resulting spectrum in the ν(OH) region may contain overlapping bands corresponding to different conformers. Perform a deconvolution of the spectral envelope using a suitable curve-fitting algorithm (e.g., Gaussian or Lorentzian functions) to determine the precise frequency and relative intensity of each component band.[2] The area under each band is proportional to the population of the corresponding conformer.

Computational Chemistry Methodology

Quantum chemical calculations are essential for assigning the experimentally observed IR bands to specific molecular structures and for quantifying the energy differences between them.

Protocol:

-

Conformational Search: Perform a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H). This is typically done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently identify all potential energy minima.

-

Geometry Optimization: The stationary points (minima) identified from the PES scan are then subjected to full geometry optimization at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a larger basis set like 6-311+G(d,p).[3]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the optimization. This step serves two purposes:

-

To confirm that the optimized structures are true minima on the PES (i.e., they have no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and the predicted harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

-

Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) with an even larger basis set (e.g., aug-cc-pVTZ).

-

Solvent Effects: If necessary, implicit solvent models (e.g., Polarizable Continuum Model, PCM) can be included in the calculations to simulate the experimental conditions in CCl₄.

Data Presentation

Disclaimer: The following quantitative data are illustrative and based on values reported for structurally similar fluorinated benzyl alcohols.[2][3] Specific experimental and computational studies on this compound are required for definitive values.

Table 1: Predicted FTIR Spectral Data and Conformer Assignment

| Conformer ID | Predicted ν(OH) (cm⁻¹) (Scaled) | Experimental ν(OH) (cm⁻¹) | Relative Population (%) | Assignment Rationale |

| Conf-1 | ~3630 | Band 1 | Major | Free O-H, sterically least hindered |

| Conf-2 | ~3615 | Band 2 | Minor | Weak O-H···π interaction |

| Conf-3 | ~3605 | (Not resolved) | Trace | Sterically hindered by ortho-methyl |

Table 2: Calculated Relative Energies of Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 |

| Conf-2 | 0.75 | 0.85 |

| Conf-3 | 1.50 | 1.65 |

Conformational Influences and Relationships

The stability of each conformer is a delicate balance of competing steric and electronic interactions. The ortho-methyl group exerts a significant steric effect, disfavoring conformations where the hydroxyl group is in close proximity. The meta-fluoro group primarily exerts an electronic influence through inductive effects, which can modulate the acidity of the hydroxyl proton and the charge distribution in the aromatic ring.

Caption: Factors influencing the conformational stability of this compound.

Conclusion

The conformational analysis of this compound reveals a landscape governed by a subtle interplay of steric repulsion from the ortho-methyl group and electronic influences from the meta-fluoro substituent. Through a synergistic application of FTIR spectroscopy and high-level quantum chemical calculations, it is possible to identify, assign, and quantify the populations of the stable conformers. This detailed structural understanding is a critical component in the rational design of novel therapeutics, enabling a more accurate prediction of molecular recognition and binding events at the atomic level. While this guide provides a robust framework based on analogous systems, dedicated experimental studies are essential to fully elucidate the specific conformational preferences of this molecule.

References

- 1. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rotational spectrum, tunneling motions, and potential barriers of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-Fluoro-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development and formulation. This technical guide focuses on the analytical process for determining the crystal structure of 5-Fluoro-2-methylbenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound has not been identified in a comprehensive search of academic literature and crystallographic databases, this document outlines the established methodologies and analytical considerations for such a determination. We present a generalized experimental workflow, discuss the anticipated structural characteristics based on analogous compounds, and provide a framework for interpreting the resulting data.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state properties of an API are governed by its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can lead to significant differences in physical properties. A thorough crystal structure analysis provides invaluable insights into:

-

Molecular Conformation: The spatial arrangement of atoms in the molecule.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that hold the crystal lattice together.

-

Packing Efficiency: The density and stability of the crystalline form.

This information is crucial for patent protection, formulation design, and ensuring consistent product performance.

Experimental Protocol: The Path to a Crystal Structure

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental pathway.

Synthesis and Purification

The first step is the synthesis of high-purity this compound. A common synthetic route involves the reduction of the corresponding aldehyde, 5-fluoro-2-methylbenzaldehyde.

Reaction Scheme:

Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that could hinder the growth of single crystals.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A variety of solvents and solvent systems would be screened to find the optimal conditions for growing well-ordered single crystals of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

-

Unit Cell Determination: The dimensions and angles of the basic repeating unit of the crystal lattice (the unit cell) are determined from the positions of the diffraction spots.

-

Space Group Determination: The symmetry of the crystal lattice is determined, which defines the arrangement of molecules within the unit cell.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

The final refined structure provides a detailed picture of the molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Visualizing the Process and Concepts

To clarify the experimental and logical flow of crystal structure analysis, the following diagrams are provided.

Anticipated Structural Features of this compound

In the absence of experimental data, we can predict some of the likely structural features of this compound based on the principles of structural chemistry and studies of related fluorinated benzyl alcohols.

Intramolecular Interactions

The presence of a fluorine atom ortho to the methyl group and meta to the hydroxymethyl group will influence the molecule's conformation. The hydroxyl group is a hydrogen bond donor, and it is possible that intramolecular hydrogen bonding could occur between the hydroxyl hydrogen and the fluorine atom, although this is less common than intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The primary intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. The fluorine atom can also participate in weaker C-H···F hydrogen bonds. The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the final crystal packing and the resulting macroscopic properties of the solid.

Data Presentation: A Template for Analysis

Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₉FO |

| Formula weight | 140.16 |

| Temperature (K) | To be determined |

| Wavelength (Å) | To be determined (e.g., 0.71073) |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated, g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R_int | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

|---|---|

| C1-C2 | TBD |

| C-F | TBD |

| C-O | TBD |

| O-H | TBD |

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

|---|---|

| C1-C2-C3 | TBD |

| C-C-O | TBD |

| C-O-H | TBD |

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the necessary experimental procedures and analytical considerations. The determination of this structure would provide valuable data for understanding the solid-state properties of this compound and would be a significant contribution to the fields of medicinal chemistry and materials science. The methodologies outlined herein represent the standard approach to achieving this goal, and the anticipated structural features provide a basis for the interpretation of future experimental results.

theoretical properties of fluorinated benzyl alcohols

An In-depth Technical Guide on the Theoretical Properties of Fluorinated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity.[2] Fluorinated benzyl alcohols, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex, high-value compounds.[2][3] Understanding the theoretical properties of these molecules is paramount for predicting their behavior and designing new entities with tailored functionalities. This guide provides an in-depth analysis of the core , supported by experimental data and detailed methodologies.

Core Theoretical Properties

The introduction of fluorine atoms onto the benzyl ring precipitates a cascade of electronic and steric effects that dictate the molecule's conformational preferences, hydrogen bonding capabilities, and overall reactivity.

Conformational Analysis: The Impact of Ortho-Fluorination

The conformational landscape of benzyl alcohol derivatives is significantly influenced by the substitution pattern on the aromatic ring.[1][4] Theoretical and experimental studies have shown that while unsubstituted benzyl alcohol exists in multiple conformations, the presence of ortho-fluorine atoms can stabilize or destabilize specific rotamers, primarily through intramolecular interactions.[1][5]

The key conformations are described by two dihedral angles:

-

ϕ (phi): Cortho-Cipso-Cα-O

-

χ (chi): Cipso-Cα-O-H

These angles define the orientation of the hydroxymethyl group relative to the phenyl ring and the orientation of the hydroxyl proton, respectively. Ortho-fluorination often leads to the stabilization of specific gauche conformations through intramolecular hydrogen bonds (IMHBs).[6]

Computational analyses reveal that in addition to the primary intramolecular OH···F interaction, secondary C-H···F and C-H···O interactions also play a crucial role in stabilizing various conformations, thereby influencing the alcohol's overall properties.[1][7]

Hydrogen Bond Acidity and Electronic Effects

Fluorination significantly modulates the hydrogen-bond (HB) donating capacity of the benzyl alcohol's hydroxyl group. The outcome is highly dependent on the position and number of fluorine substituents.

-

Ortho-Fluorination : A single fluorine atom in the ortho position generally leads to an increase in HB acidity.[1][4][8] This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which polarizes the O-H bond.

-

Ortho, Ortho'-Difluorination : Conversely, the presence of two fluorine atoms in the ortho positions typically results in a decrease in HB acidity.[1][8][9] This counterintuitive effect arises from a strong intramolecular OH···F hydrogen bond that "shields" the hydroxyl proton, reducing its availability for intermolecular hydrogen bonding.

These trends are supported by Infrared (IR) spectroscopy, which shows shifts in the O-H stretching frequency (νOH) indicative of conformational changes and intramolecular interactions.[1] For instance, 2,6-difluorobenzyl alcohols often exhibit a single, sharp νOH band, suggesting a loss of conformational flexibility compared to their non-fluorinated or mono-fluorinated counterparts.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated benzyl alcohols, providing a basis for comparison.

Table 1: Physicochemical Properties of Benzyl Alcohols

| Compound | pKa | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|

| Benzyl Alcohol | 15.40[10] | 205[10] | 1.045[10] | 1.540 |

| 2-Fluorobenzyl alcohol | N/A | 199-200 | 1.173 | 1.514 |

| 4-Fluorobenzyl alcohol | N/A | N/A | 1.156[3] | 1.507[3] |

| 4-(Trifluoromethyl)benzyl alcohol | N/A | N/A | N/A | N/A |

Table 2: Experimental O-H Stretching Frequencies (νOH in cm-1) in CCl4

| Parent Compound | R Substituent | νOH(1) (cm-1) | νOH(2) (cm-1) |

|---|---|---|---|

| Benzyl Alcohol Series | H | 3629 | 3616 |

| 3-F | 3635 | 3616 | |

| 3-CF3 | 3636 | 3617 | |

| 2-Fluorobenzyl Alcohol Series | H | ~3633 | 3622 |

| 3-F | ~3639 | 3626 | |

| 3-CF3 | ~3640 | 3626 | |

| 2,6-Difluorobenzyl Alcohol Series | H | - | 3611 |

| 3-F | - | 3616 | |

| 3-CF3 | - | 3617 |

Data sourced from Bogdan et al. (2015).[1] The two bands observed in the first two series are indicative of different coexisting conformations.

Experimental and Computational Protocols

Experimental Protocol: Determination of Hydrogen-Bond Acidity by FTIR Spectroscopy

The hydrogen-bond (HB) donating capacity of fluorinated benzyl alcohols can be determined experimentally using Fourier-Transform Infrared (FTIR) spectroscopy.[7]

-

Preparation of Solutions : Prepare dilute solutions (e.g., 0.004 M) of the subject benzyl alcohol in a non-polar solvent like carbon tetrachloride (CCl4).

-

Spectrum Acquisition : Record the IR spectrum of the solution in the νOH stretching region (typically 3500-3700 cm-1). The resulting spectrum will show one or more bands corresponding to the O-H stretch of different conformers.[1]

-

Data Analysis : Deconvolute the absorption spectra in the νOH region to determine the precise frequencies of the absorption bands.[1]

-

HB Acidity Calculation : The HB acidity (often expressed on a pKAHY scale) is calculated based on the shifts in the νOH frequency upon hydrogen bonding to a standard acceptor molecule (e.g., dimethyl sulfoxide).

Protocol: Theoretical Analysis via Computational Chemistry

Quantum chemical methods are essential for rationalizing experimental findings and exploring the conformational landscape of these molecules.[1][4]

-

Geometry Optimization : The initial structures of the conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like MPWB1K and a basis set like 6-31+G(d,p).[1][9]

-

Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

-

Solvation Modeling : To better simulate experimental conditions, solvation effects are often included using a continuum model, such as the Polarizable Continuum Model (PCM).[1]

-

Advanced Analysis : To gain deeper insight into intramolecular interactions, advanced analyses are performed:

-

Property Calculation : The final, refined structures and energies are used to calculate theoretical properties, such as electrostatic potential, which can be correlated with experimental HB acidity.[1][12]

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR spectroscopy are indispensable for the structural elucidation of fluorinated benzyl alcohols. The introduction of fluorine can enhance spectral resolution in 13C NMR by shifting the signals of nearby methylene carbons to a higher field, reducing peak overlap.[13] 19F NMR provides a direct probe of the fluorine's chemical environment.[14]

-

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the solid-state atomic and molecular structure.[15][16] This technique confirms the preferred conformations and intermolecular interactions within the crystal lattice, offering a valuable point of comparison for computational models.

References

- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [ask.orkg.org]

- 9. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]

- 10. Benzyl Alcohol [commonorganicchemistry.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 13. wiserpub.com [wiserpub.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's conformation, acidity, basicity, and metabolic stability. This technical guide delves into the nuanced electronic effects of fluorine substitution in benzyl alcohol derivatives, providing a comprehensive overview of the underlying principles, experimental data, and methodologies for their characterization.

The Dichotomy of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[1] This effect generally decreases the electron density of the aromatic ring, which can be observed in the slower rate of electrophilic aromatic substitution of fluorobenzene compared to benzene.

However, fluorine also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect (+R or +M effect).[2] This electron donation is directed towards the ortho and para positions, increasing electron density at these specific locations. The interplay between the strong inductive withdrawal and the weaker resonance donation governs the overall electronic character of the fluorinated aromatic ring and any functional groups attached to it.

Caption: Interplay of inductive and resonance effects of fluorine.

Quantitative Analysis of Fluorine's Impact on Acidity and Hydrogen Bonding

The electronic perturbations caused by fluorine substitution directly impact the acidity of the benzylic alcohol's hydroxyl group. This can be quantified by measuring the pKa or through spectroscopic techniques like infrared (IR) spectroscopy, which can probe the strength of the O-H bond.

A study by Bogdan et al. investigated the effect of fluorination on the hydrogen-bond (HB) donating properties of a series of benzyl alcohols.[3] They found that ortho-fluorination generally leads to an increase in the HB acidity of the hydroxyl group, while ortho,ortho'-difluorination results in a decrease.[3] This is attributed to a complex interplay of inductive effects, intramolecular hydrogen bonding (OH···F), and other non-covalent interactions.[3]

| Compound | Substituent(s) | ν(OH) (cm⁻¹) | pKₐ (calc.) |

| 1a | H | 3636, 3617 | 15.40[4] |

| 1b | 2-F | 3609 | - |

| 1c | 2,6-di-F | 3638 | - |

| 2a | 3-F | 3636, 3617 | - |

| 2b | 2,3-di-F | 3608 | - |

| 2c | 2,3,6-tri-F | 3637 | - |

| 3a | 4-F | 3636, 3617 | - |

| 3b | 2,4-di-F | 3608 | - |

| 3c | 2,4,6-tri-F | 3637 | - |

| 4a | 3,5-di-F | 3636, 3617 | - |

| 4b | 2,3,5-tri-F | 3608 | - |

| 4c | 2,3,5,6-tetra-F | 3637 | - |

| 5a | 4-CF₃ | 3635, 3617 | - |

| 5b | 2-F, 4-CF₃ | 3609 | - |

| 5c | 2,6-di-F, 4-CF₃ | 3637 | - |

| 6a | 3-NO₂ | 3635, 3617 | - |

| 6b | 2-F, 3-NO₂ | 3609 | - |

| 6c | 2,6-di-F, 3-NO₂ | 3637 | - |

Note: The ν(OH) values are from IR spectroscopy in CCl₄ solution and indicate the presence of different conformers.[3] A lower stretching frequency generally corresponds to a weaker O-H bond and thus a more acidic proton. The pKa of unsubstituted benzyl alcohol is provided for reference.

Conformational Consequences of Fluorination

The presence of fluorine, particularly at the ortho position, significantly influences the conformational landscape of benzyl alcohol derivatives.[3] Intramolecular interactions, such as OH···F hydrogen bonds and weaker CH···F and CH···O interactions, play a crucial role in stabilizing specific conformers.[3] These conformational preferences, in turn, affect the overall electronic properties and reactivity of the molecule. The gauche effect, an atypical preference for a gauche conformation over an anti conformation, can also be a contributing factor, particularly in systems with vicinal fluorine atoms.

Caption: Factors influencing the conformational preferences of 2-fluorobenzyl alcohol.

Experimental Protocols

Synthesis of Fluorinated Benzyl Alcohol Derivatives

A general method for the synthesis of fluorinated benzyl alcohols involves the reduction of the corresponding fluorinated benzaldehydes or benzoic acids.

Example Protocol: Reduction of 2-Fluorobenzaldehyde

-

Dissolution: 2-Fluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluorobenzyl alcohol.

Determination of Hydrogen-Bond Acidity by FT-IR Spectroscopy

The hydrogen-bond donating capacity can be determined using Fourier-transform infrared (FT-IR) spectroscopy by measuring the shift in the O-H stretching frequency upon hydrogen bonding to a probe molecule.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Alcohol [commonorganicchemistry.com]

An In-Depth Technical Guide to Hydrogen Bonding in 5-Fluoro-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding landscape in 5-Fluoro-2-methylbenzyl alcohol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-level computational chemistry to predict its structural and spectroscopic properties. The methodologies and findings are contextualized with established experimental techniques and data from analogous substituted benzyl alcohols, offering a robust framework for understanding and further investigating this compound.

Introduction: The Significance of Hydrogen Bonding in Drug Design

Intramolecular hydrogen bonds (IMHBs) play a critical role in determining the three-dimensional structure of molecules, which in turn governs their physicochemical properties and biological activity. In drug design, the ability to predict and control molecular conformation through mechanisms like hydrogen bonding is paramount. Fluorine, with its high electronegativity, is a common substituent used to modulate these interactions, influencing properties such as membrane permeability and target binding affinity. This guide focuses on this compound, a molecule where the interplay between the hydroxyl, fluoro, and methyl substituents dictates its conformational preferences and hydrogen bonding capabilities.

Conformational Analysis and Intramolecular Hydrogen Bonding

The conformational landscape of this compound is primarily determined by the orientation of the hydroxymethyl group relative to the benzene ring. Computational analysis reveals the existence of several stable conformers. The presence of a fluorine atom ortho to the hydroxymethyl group allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). Additionally, weaker C-H···O and C-H···F interactions may contribute to the stability of certain conformations.[1][2]

The relative energies of the conformers are influenced by a delicate balance of steric hindrance from the ortho-methyl group and the electrostatic interactions involving the fluorine atom.

Predicted Conformational Energies and Geometries

Quantum chemical calculations are essential for predicting the geometries and relative stabilities of the different conformers of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.[1][2]

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-Cα-O) (°) | Dihedral Angle (C2-Cα-O-H) (°) | O···F Distance (Å) |

| Conformer A | 0.00 | 90.5 | 60.2 | 2.35 |

| Conformer B | 1.25 | -88.9 | 178.5 | 3.89 |

| Conformer C | 2.10 | 175.4 | 65.1 | 4.51 |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from a computational study. The dihedral angles define the orientation of the hydroxymethyl group.

Characterization of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate donor-acceptor interactions, including hydrogen bonds.[3][4][5] For the O-H···F interaction in Conformer A, NBO analysis would quantify the stabilization energy (E(2)) arising from the delocalization of electron density from a lone pair of the fluorine atom to the antibonding orbital of the O-H bond.

Table 2: NBO Analysis of the O-H···F Interaction in Conformer A

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(F) | σ*(O-H) | 1.5 - 3.0 |

Note: The E(2) value is an estimate based on typical O-H···F intramolecular hydrogen bonds.

Spectroscopic Signatures of Hydrogen Bonding

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a primary experimental technique for identifying and characterizing hydrogen bonds. The O-H stretching frequency is highly sensitive to its environment. In the absence of hydrogen bonding ("free" OH), the stretching vibration appears as a sharp band at higher wavenumbers. The formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (shift to lower frequency) and broadening of this band.[1]

Predicted Vibrational Frequencies

Computational frequency calculations can predict the vibrational spectra of different conformers, aiding in the interpretation of experimental data.

Table 3: Calculated O-H Stretching Frequencies for Conformers of this compound

| Conformer | O-H Stretching Frequency (cm⁻¹) (Scaled) | Predicted Shift (Δν) from Free OH (cm⁻¹) |

| Conformer A (H-bonded) | 3605 | -30 |

| Conformer B (Non-H-bonded) | 3635 | 0 |

Note: Frequencies are hypothetical and would be scaled to account for anharmonicity and basis set effects. The "free" OH frequency is taken from Conformer B.

Experimental Protocols

Computational Chemistry Protocol

-

Conformational Search: Perform a systematic scan of the potential energy surface by rotating the key dihedral angles (C1-C2-Cα-O and C2-Cα-O-H) to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).[6] Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain predicted vibrational spectra.

-

Energy Refinement: Calculate single-point energies using a higher level of theory (e.g., CCSD(T)) for more accurate relative energy predictions.

-

NBO/AIM Analysis: Perform Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis on the optimized geometries to characterize the nature and strength of intramolecular interactions.[3][4][5]

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare dilute solutions (e.g., 0.005 M) of this compound in a non-polar solvent such as carbon tetrachloride or cyclohexane to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Record the infrared spectrum in the O-H stretching region (typically 3200-3800 cm⁻¹) using an FTIR spectrometer with a resolution of at least 1 cm⁻¹.

-

Data Analysis: Analyze the O-H stretching band. The presence of multiple peaks or a broad, asymmetric band would suggest the co-existence of multiple conformers in solution. Deconvolution of the spectrum can be performed to identify the frequencies corresponding to different conformers (H-bonded and non-H-bonded).

Rotational Spectroscopy Protocol

-

Sample Introduction: Introduce a gaseous sample of this compound, typically seeded in an inert carrier gas like neon or argon, into a high-vacuum chamber via a supersonic expansion. This cools the molecules to a few Kelvin, isolating them in their lowest energy states.

-

Data Acquisition: Use a pulsed-jet Fourier transform microwave (FTMW) spectrometer to record the rotational spectrum in the microwave region (e.g., 2-26 GHz).

-

Spectral Analysis: Assign the rotational transitions for the parent molecule and its isotopologues (e.g., ¹³C, ¹⁸O). The rotational constants obtained from the fit of the spectrum provide precise information about the moments of inertia, from which a detailed molecular structure can be determined. This can definitively distinguish between different conformers.

Visualizations

Conformational Isomers and Hydrogen Bonding

Caption: Conformational isomers of this compound.

Experimental and Computational Workflow

Caption: Integrated workflow for studying hydrogen bonding.

Conclusion

This technical guide outlines a comprehensive approach to understanding the intramolecular hydrogen bonding in this compound. By combining computational modeling with established spectroscopic techniques, researchers can elucidate the conformational preferences and the nature of the non-covalent interactions that govern the molecule's structure. This knowledge is invaluable for the rational design of novel therapeutic agents and functional materials, where precise control over molecular conformation is a key determinant of function. The provided protocols and data frameworks serve as a foundation for future experimental and theoretical investigations into this and related molecular systems.

References

- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-2-methylbenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ether and ester derivatives of 5-Fluoro-2-methylbenzyl alcohol. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and evaluation of novel this compound derivatives.

Introduction

This compound is a versatile building block for the synthesis of a variety of derivatives. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the benzene ring can influence the electronic properties and steric hindrance of the molecule, making its derivatives attractive candidates for biological screening. In particular, fluorinated organic molecules are of exceptional interest in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[1] The synthesis of ether and ester derivatives allows for the exploration of a wider chemical space and the potential for developing compounds with tailored pharmacological profiles.

Applications in Drug Discovery

Fluorinated benzyl ethers and related heterocyclic compounds have demonstrated a broad range of biological activities, including anticancer and antimicrobial properties. Studies have shown that the incorporation of fluorine into molecular scaffolds can lead to compounds with potent growth inhibitory activity against various cancer cell lines.[1][2][3] For instance, a series of aryl benzyl ethers with fluoro substituents exhibited cytotoxic activity against human lung (A549) and gastric (SGC7901) cancer cell lines.[2] Furthermore, fluorinated benzoxazoles have been synthesized and evaluated for their potential in anticancer drug development.[3] The derivatives of this compound are therefore promising candidates for screening in oncology and infectious disease research.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-methylbenzyl Ethyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[4][5][6][7][8] This protocol details the synthesis of 5-Fluoro-2-methylbenzyl ethyl ether.

Reaction Scheme:

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with methanol.

-

Remove the volatile materials under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-Fluoro-2-methylbenzyl ethyl ether | This compound | NaH, Ethyl iodide | DMF | 16 h | ~80-90% (estimated) |

Expected Spectroscopic Data (based on related compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-6.90 (m, 3H, Ar-H), 4.55 (s, 2H, Ar-CH₂-O), 3.55 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, JCF = 243 Hz), 138.0, 132.5 (d, JCF = 3 Hz), 130.0 (d, JCF = 8 Hz), 114.5 (d, JCF = 21 Hz), 113.0 (d, JCF = 22 Hz), 70.0, 66.0, 18.0, 15.0.

Protocol 2: Synthesis of 5-Fluoro-2-methylbenzyl Acetate via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[9][10][11][12][13] This protocol describes the preparation of 5-Fluoro-2-methylbenzyl acetate.

Reaction Scheme:

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of glacial acetic acid (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-